molecular formula C16H13ClN2O3S B2549602 N-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 476275-80-6

N-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No. B2549602
M. Wt: 348.8
InChI Key: GNDGCWBAHINUBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions and the use of protecting groups. For instance, the synthesis of a compound with antiproliferative activity involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation steps . Another study described the synthesis of a corrosion inhibitor through a process that likely involves the formation of an amide bond between a benzothiazole derivative and an aminobenzamide .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using crystallography and optimized using density functional theory (DFT). For example, a compound with a similar structure was found to crystallize in the tetragonal system with specific bond lengths and angles that were validated by DFT calculations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation and protection/deprotection steps. The 3,4-dimethoxybenzyl group has been used as an N-protecting group for thiazetidine derivatives, which can be removed using specific reagents like DDQ .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various methods. The corrosion inhibition efficiency of a synthesized benzothiazole derivative was analyzed using mass loss and electrochemical studies, indicating that the compound's efficiency increases with concentration and decreases the rate of corrosion in a hydrochloric acid medium . The antiproliferative compound's properties were investigated through Hirshfeld surface analysis and molecular docking studies, which suggested potential activity against cancer cell lines .

Relevant Case Studies

The antiproliferative activities of related compounds have been tested against various human cancer cell lines, showing promising results. For instance, a compound inhibited the proliferation of colon cancer, lung adenocarcinoma, and gastric cancer cell lines with low micromolar IC50 values . The corrosion inhibition study provided insights into the efficiency of a benzothiazole derivative in protecting mild steel in an acidic environment .

Scientific Research Applications

Synthesis and Antitumor Activity

  • A study on the synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings revealed significant anticancer activity against some cancer cell lines. This underscores the potential of benzothiazole derivatives in cancer treatment research (Yurttaş, Tay, & Demirayak, 2015).

Electrochemical Behaviors and Determinations

  • Research into the electrochemical behaviors and determinations of some 2,5-disubstituted benzoxazole compounds, including N-(2-benzylbenzoxazol-5-yl)4-nitrobenzamide derivatives, has contributed to understanding their electrochemical properties and potential applications in analytical chemistry (Zeybek et al., 2009).

Novel 4-Thiazolidinone Derivatives

  • The development of novel 4-thiazolidinone derivatives as agonists of benzodiazepine receptors highlights the chemical versatility and therapeutic relevance of benzothiazole-containing compounds. These derivatives show promising anticonvulsant and sedative-hypnotic activities, indicating potential applications in neurological disorder treatments (Faizi et al., 2017).

Antibacterial and Antifungal Activities

  • A series of N-1,3-benzothiazol-2-ylbenzamide derivatives were evaluated for their antiproliferative activity, revealing a prominent inhibitory effect on cell growth and highlighting their potential as novel apoptosis inducers in cancer therapy (Corbo et al., 2016).

Molecular Structure and Interaction Studies

  • The molecular structure and interaction studies of N-3-hydroxyphenyl-4-methoxybenzamide provide insights into the intermolecular interactions influencing the molecular geometry of benzamide derivatives, which is crucial for understanding their bioactivity and designing more effective therapeutic agents (Karabulut et al., 2014).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-9-6-7-10(12(8-9)22-2)15(20)19-16-18-14-11(17)4-3-5-13(14)23-16/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDGCWBAHINUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide

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